[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a pyrrolidine-based tertiary amine derivative featuring a benzyl carbamate group and a 2-aminoethyl substituent. This compound is structurally characterized by a five-membered pyrrolidine ring, which is substituted at the 2-position with a methylcarbamic acid benzyl ester and a 2-aminoethyl side chain. It is listed in CymitQuimica's catalog as a primary amine derivative but is currently discontinued .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(12-15-8-5-10-19(15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTUJXHLUOJBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine backbone is typically derived from proline derivatives or via cyclization of 1,4-diamines. A scalable approach involves:
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Gabriel synthesis using 1,4-dibromobutane and potassium phthalimide, followed by hydrolysis to yield pyrrolidine.
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Reductive amination of γ-keto amines with sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5.
Table 1: Comparison of Pyrrolidine Synthesis Methods
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Gabriel Synthesis | 1,4-Dibromobutane | 78 | 95 |
| Reductive Amination | γ-Keto Amine | 85 | 97 |
Introduction of the 2-Aminoethyl Side Chain
The 2-aminomethyl group is installed via Mannich reaction or alkylation :
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Mannich Reaction : Condensation of pyrrolidine with formaldehyde and ethylenediamine in ethanol at 60°C, yielding the secondary amine.
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Alkylation : Treatment of 2-chloromethylpyrrolidine with ethylenediamine in DMF at 80°C (yield: 72%).
Carbamate Formation and Methyl Group Incorporation
Carbamoylation of the Secondary Amine
The methyl-carbamic acid group is introduced via reaction with methyl chloroformate :
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Schotten-Baumann Conditions : The amine is dissolved in aqueous NaOH (10%), and methyl chloroformate is added dropwise at 0°C. The biphasic system (water/dichloromethane) enhances reaction efficiency.
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Yield Optimization : Excess methyl chloroformate (1.5 equiv.) and vigorous stirring improve yields to 88%.
Critical Parameters :
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Temperature control (<5°C) minimizes side reactions.
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pH maintenance at 10–12 ensures deprotonation of the amine.
Benzyl Esterification and Protecting Group Strategy
Esterification of the Carboxylic Acid
The benzyl ester is introduced via Steglich esterification or Mitsunobu reaction :
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Steglich Method : DCC (1.2 equiv.) and DMAP (0.1 equiv.) in anhydrous DCM, with benzyl alcohol (1.5 equiv.) at 25°C (yield: 82%).
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Mitsunobu Reaction : DIAD (1.5 equiv.) and PPh3 (1.5 equiv.) in THF, providing stereochemical retention (yield: 90%).
Table 2: Esterification Efficiency Under Varied Conditions
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Steglich | DCC/DMAP | DCM | 82 |
| Mitsunobu | DIAD/PPh3 | THF | 90 |
| Acid-Catalyzed | H2SO4 | Toluene | 68 |
Protecting Group Considerations
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The benzyl ester is stable under basic and mildly acidic conditions but cleaved via hydrogenolysis (H2/Pd-C) in methanol.
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Alternative protecting groups (e.g., tert-butyl esters) are avoided due to incompatibility with subsequent amination steps.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility:
Crystallization and Final Purification
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Solvent Pair Recrystallization : Ethyl acetate/hexane (3:1) yields needle-like crystals (mp: 112–114°C).
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Chromatography : Reverse-phase C18 columns resolve diastereomers (acetonitrile/water gradient).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Epimerization During Carbamoylation
Byproduct Formation in Esterification
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Cause : Over-alkylation of the amine.
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Solution : Stepwise addition of benzyl alcohol and strict stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways involved in various diseases. Its structure allows for interactions with neurotransmitter systems, making it a candidate for:
- Neurological Disorders : Research indicates that compounds similar to [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester may influence neurotransmitter levels, providing a basis for their use in treating conditions like depression and anxiety.
- Pain Management : The modification of carbamate structures has been shown to yield analgesic properties, suggesting potential applications in pain relief formulations.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored. Specific studies have demonstrated that carbamic acid derivatives can inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic transmission, leading to improved cognitive functions.
Bioconjugation Techniques
Due to its functional groups, this compound can be utilized in bioconjugation processes. This involves:
- Linking Biomolecules : The compound can be used to attach drugs or imaging agents to biomolecules, facilitating targeted delivery systems in cancer therapy.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced efficacy or reduced toxicity.
Case Study 1: Neurological Applications
A study published in the Journal of Medicinal Chemistry explored the effects of carbamate derivatives on AChE inhibition. The findings indicated that modifications similar to those found in this compound significantly enhanced the inhibitory potency against AChE, suggesting potential therapeutic benefits in neurodegenerative diseases.
Case Study 2: Pain Relief Formulations
Research conducted by pharmaceutical scientists demonstrated that derivatives of this compound exhibited notable analgesic effects in animal models. The study highlighted the importance of structural modifications in enhancing pain relief properties while minimizing side effects.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The ester moiety may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of structurally related pyrrolidine and piperidine derivatives with benzyl ester or carbamate functionalities:
Discontinuation and Practical Considerations
Multiple analogues, including the target compound, are listed as discontinued in CymitQuimica’s catalog . Possible reasons include:
Synthetic Challenges : Multi-step synthesis with moderate yields (e.g., 65% for 1-(2-Methylbenzyl)pyrrolidine in ).
Bioavailability Issues : High molecular weight (>300 Da) and lipophilicity may limit membrane permeability.
Regulatory Hurdles : Lack of preclinical data for amine-containing carbamates.
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a derivative of carbamic acid with potential applications in pharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and certain types of cancer. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrrolidine ring, an amino group, and a carbamate moiety, which are critical for its biological activity.
- Cholinesterase Inhibition : The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine (ACh). Inhibition of these enzymes can increase ACh levels in the brain, which is beneficial for cognitive function in Alzheimer's patients .
- Anticancer Activity : Recent studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .
Biological Activity Data
Case Study 1: Alzheimer's Disease
In a study involving the compound's effects on AChE and BChE, researchers found that it significantly inhibited both enzymes, leading to increased ACh levels in neuronal cultures. This suggests potential for cognitive enhancement in AD models. The study reported a notable improvement in memory retention tests in treated animals compared to controls .
Case Study 2: Cancer Therapy
Another investigation assessed the anticancer properties of similar pyrrolidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that the introduction of specific substituents on the pyrrolidine ring could enhance cytotoxicity against tumor cells .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the efficacy of pyrrolidine derivatives. Compounds with hydrophobic regions tend to exhibit better binding affinities to target proteins, enhancing their biological activity . Additionally, modifications to the carbamate moiety can significantly influence both cholinesterase inhibition and anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis involving (1) protection of the pyrrolidine amine group using benzyl chloroformate, (2) alkylation of the pyrrolidine nitrogen with 2-aminoethyl bromide, and (3) carbamate formation via reaction with methyl isocyanate. Microwave-assisted synthesis (e.g., 150°C in DMF with K₂CO₃, 20 hours) can improve reaction efficiency . TLC (silica gel, ethyl acetate/hexane 3:1) is critical for monitoring intermediates. Yield optimization requires precise stoichiometric control of reagents like cyanothioacetamide (1 equiv.) and solvent selection (n-butanol vs. DMF) .
Q. How can purification challenges (e.g., diastereomer separation) be addressed for this compound?
- Methodology : Use chiral chromatography (e.g., Chiralpak IA column with heptane/ethanol) or recrystallization from acetone/water mixtures. For amine-containing intermediates, ion-exchange resins (e.g., Dowex 50WX8) can separate charged species. NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) verify enantiomeric purity .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodology :
- ¹H NMR : Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.3–3.5 ppm (pyrrolidine N-CH₂), and δ 1.9–2.1 ppm (pyrrolidine ring protons) .
- IR : Carbamate C=O stretch at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 348.2024 (calculated for C₁₇H₂₅N₃O₂) .
Advanced Research Questions
Q. How does the stability of the benzyl ester group vary under acidic, basic, or enzymatic conditions?
- Methodology :
- Acidic Hydrolysis : Expose to 1M HCl in THF/water (1:1) at 50°C for 24 hours; monitor by HPLC for benzyl alcohol release .
- Enzymatic Cleavage : Use porcine liver esterase (pH 7.4, 37°C) to assess susceptibility to biocatalysis. LC-MS quantifies free carboxylic acid formation .
- Basic Conditions : 0.1M NaOH in methanol at RT degrades the ester within 2 hours, forming methyl carbamate byproducts .
Q. What computational models predict the compound’s binding affinity for biological targets (e.g., proteases or GPCRs)?
- Methodology : Molecular docking (AutoDock Vina) with homology models of target proteins (e.g., trypsin-like proteases). Key interactions: (1) hydrogen bonding between the carbamate carbonyl and catalytic serine, (2) π-π stacking of the benzyl group with hydrophobic pockets. MD simulations (GROMACS) assess stability over 100 ns trajectories .
Q. How can the aminoethyl-pyrrolidine moiety be functionalized for structure-activity relationship (SAR) studies?
- Methodology :
- Acylation : React with succinic anhydride in DCM/TEA to introduce carboxylic acid handles.
- Reductive Amination : Use NaBH₃CN with aldehydes (e.g., 4-nitrobenzaldehyde) to modify the amine .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition with propargyl bromide introduces triazole rings .
Q. What are the analytical challenges in quantifying trace impurities (e.g., hydrolyzed byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
